

N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-Methylhydroxylamine hydrochloride

Cat. No.: B140675

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methylhydroxylamine hydrochloride ($\text{CH}_3\text{NHOH}\cdot\text{HCl}$) has emerged as a crucial reagent in medicinal chemistry, primarily owing to its utility in the synthesis of hydroxamic acids, a key functional group in a variety of therapeutic agents. Its applications extend to the formation of nitrones for cycloaddition reactions and as an efficient catalyst in transamidation processes. This document provides detailed application notes and experimental protocols for the use of **N**-Methylhydroxylamine hydrochloride in key medicinal chemistry transformations.

Application 1: Synthesis of N-Methylhydroxamic Acids

N-methylhydroxamic acids are prominent zinc-binding groups found in a range of metalloenzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. **N**-Methylhydroxylamine hydrochloride serves as a direct and efficient precursor for the introduction of the N-methylhydroxamic acid moiety.

General Reaction Scheme:

Carboxylic Acid + **N**-Methylhydroxylamine Hydrochloride \rightarrow N-Methylhydroxamic Acid

Quantitative Data for Hydroxamic Acid Synthesis

Starting Material	Coupling Reagent	Base	Solvent(s)	Temp. (°C)	Time (h)	Yield (%)	Reference
Benzoic acid	Carbonyldiimidazole	-	Methylene chloride	25	0.67	-	[1]
N'-phenyloxanediame	Amidase (biocatalyst)	Potassium phosphate buffer	Water, Ethanol	40	12	83	[2]
Carboxylic Acid	HBTU	N-methylmorpholine	DMF	-	-	-	[3]
Ester	KOH	KOH	Methanol	70	4	-	[3]

Experimental Protocol: Synthesis of N-Methyl-O-benzoylhydroxylamine hydrochloride[1]

This protocol details the formation of an activated intermediate which can then be used to synthesize other compounds.

Materials:

- Benzoic acid (18.32 g, 150.0 mmol, 1 eq.)
- Methylene chloride (200 mL)
- Carbonyldiimidazole (24.32 g, 150.0 mmol, 1 equiv.)
- **N-methylhydroxylamine hydrochloride** (15.87 g, 190.0 mmol, 1.27 equiv.)
- 1 M Hydrochloric acid (cold)
- Saturated sodium hydrogen carbonate solution

- Sodium sulfate

Procedure:

- Dissolve benzoic acid in methylene chloride in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice-water bath.
- Add carbonyldiimidazole in a controlled manner over 5 minutes.
- Remove the ice bath and stir the yellow solution at ambient temperature for 15 minutes until effervescence ceases.
- Add **N-methylhydroxylamine hydrochloride** in one portion and continue stirring for 40 minutes at 25 °C.
- Dilute the reaction mixture with 100 mL of methylene chloride and transfer to a 1-L separatory funnel.
- Wash the organic layer sequentially with cold (0 °C) 1 M hydrochloric acid (300 mL) and saturated sodium hydrogen carbonate solution (300 mL).
- Separate the organic layer, dry over sodium sulfate (40 g), filter, and concentrate on a rotary evaporator (25 °C, 20 mmHg) to yield the product.

Application 2: Nitrone Formation for 1,3-Dipolar Cycloadditions

N-Methylhydroxylamine hydrochloride is a precursor for the in-situ generation of N-methylnitrones from aldehydes. These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.[\[4\]](#)

General Reaction Scheme:

Aldehyde + **N**-Methylhydroxylamine Hydrochloride → Nitrone → [3+2] Cycloaddition Product

Quantitative Data for Nitrone Formation and Cycloaddition

Aldehyd e	Base	Solvent(s)	Temp. (°C)	Time (h)	Molar Excess of NMHH	Yield (%)	Referen ce
3,7- dimethyl- 6-octenal	Sodium methoxid e	Methanol , Toluene	Reflux	6	0.72	-	[4]

Experimental Protocol: In-situ Generation of a Nitrone for Intramolecular 1,3-Dipolar Cycloaddition[4]

Materials:

- 3,7-dimethyl-6-octenal (25.0 g, 0.16 mole)
- Toluene (500 mL)
- **N**-methylhydroxylamine hydrochloride (23.4 g, 0.280 mole)
- Methanol (40 mL)
- Sodium methoxide (15.3 g, 0.282 mole)
- 10% Hydrochloric acid
- 30% Aqueous potassium hydroxide
- Pentane
- Anhydrous potassium carbonate

Procedure:

- Preparation of N-methylhydroxylamine solution:
 - In a separate flask, dissolve **N-methylhydroxylamine hydrochloride** in methanol and cool the solution.
 - Add sodium methoxide and stir at room temperature for 15 minutes.
 - Filter the mixture and wash the filter cake with methanol.
 - Combine the filtrates and mix with 150 mL of toluene.
- Cycloaddition Reaction:
 - Charge a 1-L, three-necked, round-bottomed flask with the aldehyde and toluene.
 - Heat the solution to reflux with stirring.
 - Add the prepared N-methylhydroxylamine solution dropwise over 3 hours.
 - Collect and discard the distillate during the addition.
 - Continue refluxing and stirring for an additional 3 hours.
 - Cool the reaction mixture.
- Work-up:
 - Extract the product with 10% hydrochloric acid (3 x 80 mL portions).
 - Combine the extracts and adjust the pH to >12 with 30% aqueous potassium hydroxide.
 - Extract the basic mixture with pentane (2 x 120 mL portions).
 - Wash the combined pentane extracts with water and dry over anhydrous potassium carbonate.

- Concentrate the solution to obtain the product. A molar excess of at least 0.5 of N-methylhydroxylamine is needed to maximize the yield.[4]

Application 3: Catalyst in Transamidation Reactions

N-Methylhydroxylamine hydrochloride can act as an efficient, metal-free catalyst for the transamidation of primary amides with amines.[5][6] This reaction is a valuable tool for the formation of amide bonds, which are ubiquitous in pharmaceuticals.

General Reaction Scheme:

Primary Amide + Amine --(N-Methylhydroxylamine hydrochloride catalyst)-->
Secondary/Tertiary Amide

Quantitative Data for Catalytic Transamidation

Primary Amide	Amine	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Acetamide	Benzylamine	10	Toluene	105	16	95	[6]
Benzamide	Piperidine	10	Toluene	105	16	88	[6]

Experimental Protocol: General Procedure for Transamidation[6]

Materials:

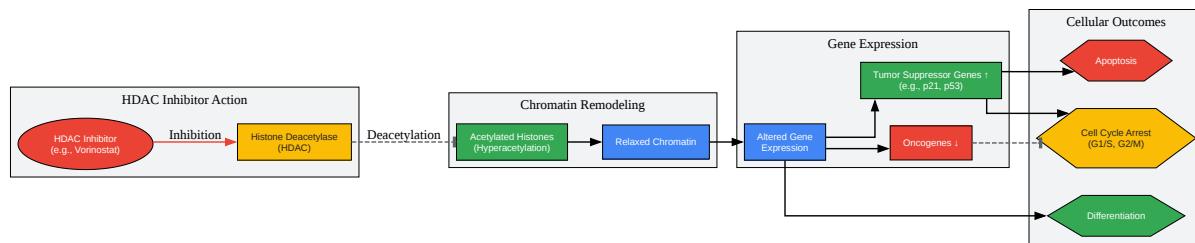
- Primary amide (1.0 mmol)
- Amine (1.2 mmol)
- N-methylhydroxylamine hydrochloride** (0.1 mmol, 10 mol%)
- Toluene (2 mL)

Procedure:

- Combine the primary amide, amine, and **N-methylhydroxylamine hydrochloride** in a reaction vessel.
- Add toluene as the solvent.
- Heat the reaction mixture at 105 °C for the specified time (typically 16 hours).
- Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography.

Visualizations

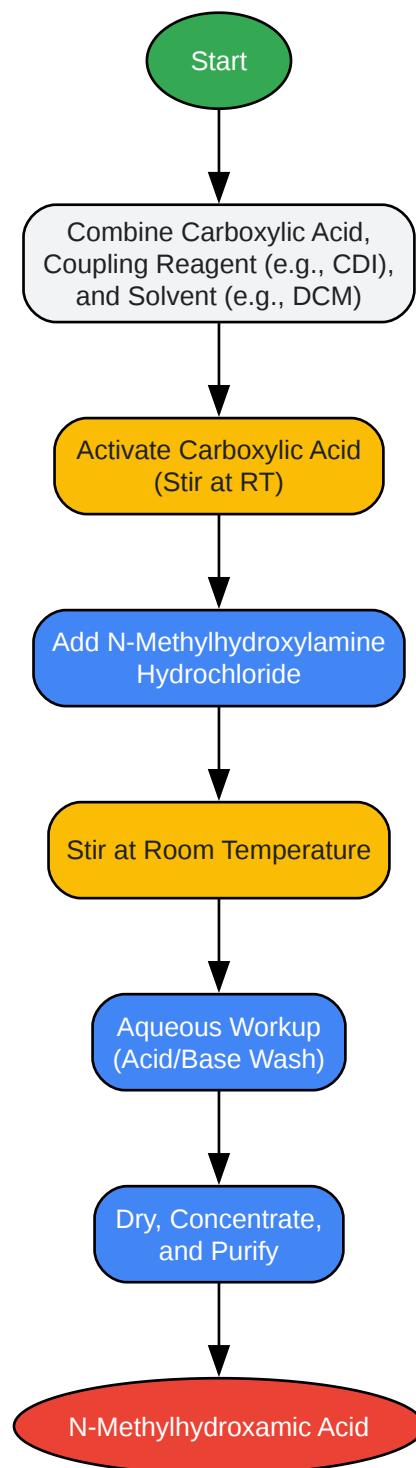
Signaling Pathway of HDAC Inhibitors

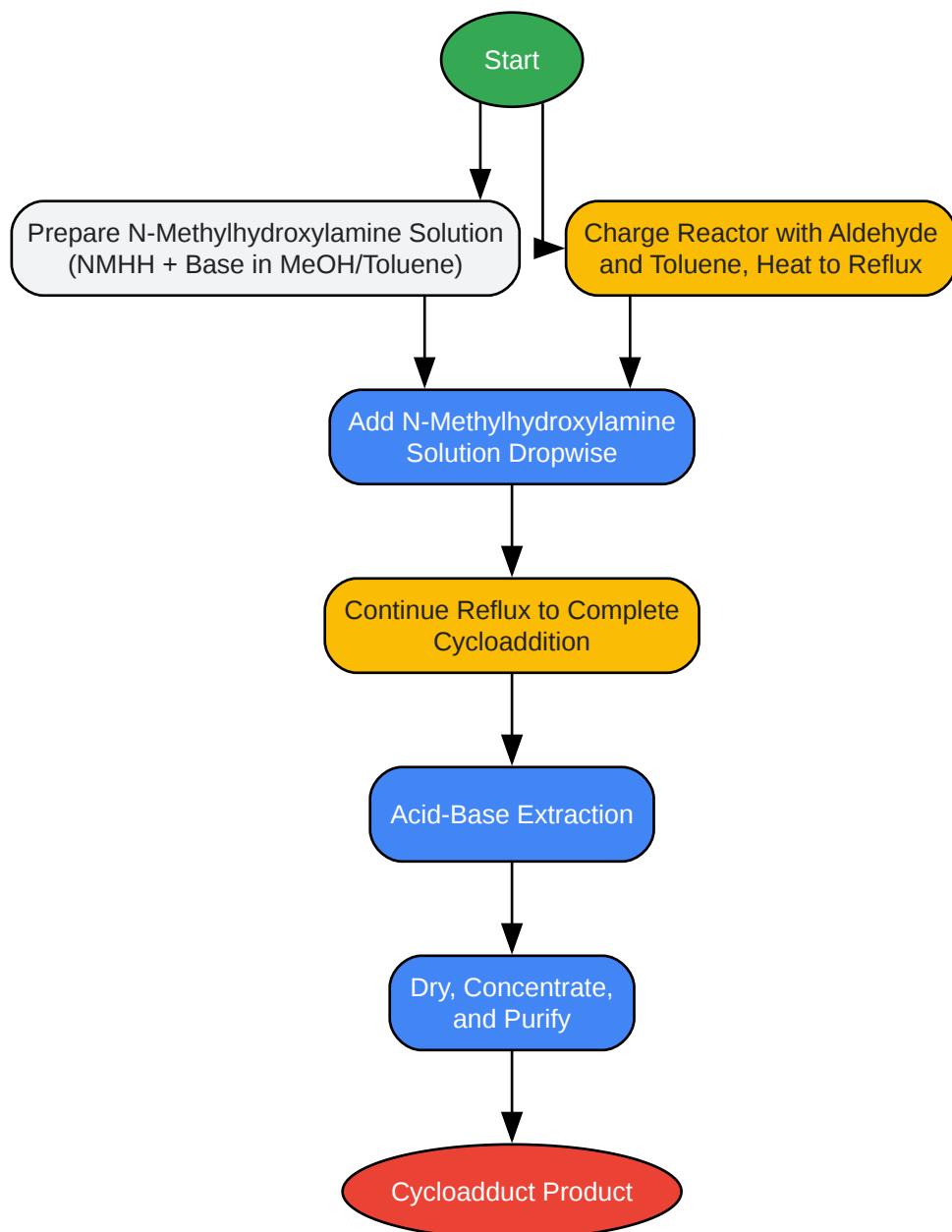


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Caption: Signaling pathway of HDAC inhibitors in cancer cells.

Experimental Workflow: Hydroxamic Acid Synthesis





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